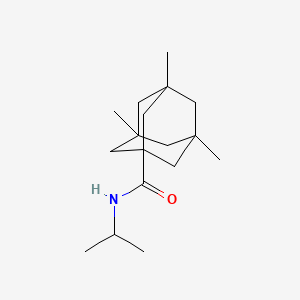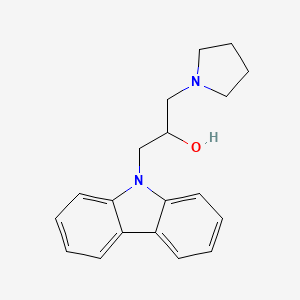
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as carvedilol, which is a non-selective beta-blocker that is used in the treatment of congestive heart failure, hypertension, and myocardial infarction.
作用機序
The mechanism of action of carvedilol involves its ability to block beta-adrenergic receptors and alpha1-adrenergic receptors. This results in a reduction of heart rate, contractility, and peripheral vascular resistance, which leads to a decrease in blood pressure and cardiac workload. Carvedilol also has antioxidant and anti-inflammatory properties, which contribute to its cardioprotective and neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including:
1. Reduction of heart rate, contractility, and peripheral vascular resistance
2. Decrease in blood pressure and cardiac workload
3. Improvement of left ventricular function and reduction of mortality in patients with heart failure
4. Inhibition of angiogenesis, tumor growth, and metastasis in cancer cells
5. Reduction of oxidative stress, inflammation, and apoptosis in cardiac and neuronal cells
実験室実験の利点と制限
Carvedilol has several advantages and limitations for lab experiments, including:
Advantages:
1. Well-characterized compound with known pharmacological properties
2. Availability of commercial sources for easy procurement
3. Ability to target multiple biological systems, making it useful for studying complex diseases
Limitations:
1. Non-specific binding to other receptors, which can lead to off-target effects
2. Limited solubility in aqueous solutions, which can affect its bioavailability and toxicity
3. Potential for drug-drug interactions with other compounds in experimental systems
将来の方向性
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has several potential future directions for scientific research, including:
1. Development of more selective beta-blockers with improved therapeutic efficacy and reduced side effects
2. Investigation of the molecular mechanisms underlying carvedilol's cardioprotective and neuroprotective effects
3. Identification of novel targets for carvedilol in cancer cells and other disease states
4. Development of new formulations and delivery methods to improve the bioavailability and toxicity of carvedilol.
In conclusion, 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol or carvedilol is a well-studied compound with potential applications in various fields of scientific research. Its ability to target multiple biological systems makes it useful for studying complex diseases, but its non-specific binding and limited solubility pose challenges for experimental systems. Further research is needed to fully understand its molecular mechanisms and potential therapeutic applications.
合成法
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol involves the reaction of 3-(dimethylamino)-1-(9H-carbazol-9-yl)propan-1-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This synthesis method has been optimized and modified to improve the yield and purity of the final product.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-(1-pyrrolidinyl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
1. Cardiovascular Research: Carvedilol has been shown to have significant cardioprotective effects by reducing oxidative stress, inflammation, and apoptosis in cardiac cells. It has also been shown to improve left ventricular function and reduce mortality in patients with heart failure.
2. Cancer Research: Carvedilol has been shown to have anti-tumor effects by inhibiting angiogenesis, tumor growth, and metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
3. Neurological Research: Carvedilol has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
特性
IUPAC Name |
1-carbazol-9-yl-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-15(13-20-11-5-6-12-20)14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,7-10,15,22H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQIUOPKWZCIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)
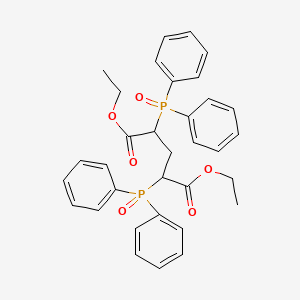
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
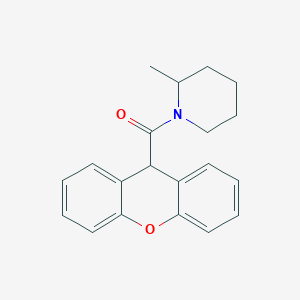
![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
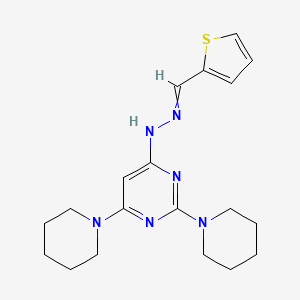
![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)
